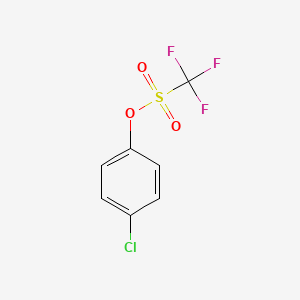

4-Chlorophenyl trifluoromethanesulfonate

説明

Overview of Aryl Triflates as Synthetic Intermediates

Aryl triflates, also known as aryl trifluoromethanesulfonates, are organic compounds characterized by a trifluoromethanesulfonyl group (-SO2CF3) attached to an aromatic ring. The triflate group is an excellent leaving group, a property attributed to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting triflate anion through resonance. This high reactivity makes aryl triflates powerful electrophilic partners in a wide array of transition metal-catalyzed cross-coupling reactions. nih.govwikipedia.org

In many instances, aryl triflates serve as effective substitutes for aryl halides (chlorides, bromides, and iodides) in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.orgyoutube.comwikipedia.orgorganic-chemistry.org Their utility is particularly pronounced in cases where the corresponding aryl halides are unreactive or lead to undesired side reactions. The ability to be readily synthesized from widely available phenols further enhances their appeal in synthetic organic chemistry. nih.gov

Significance of 4-Chlorophenyl Trifluoromethanesulfonate (B1224126) in Contemporary Organic Chemistry

4-Chlorophenyl trifluoromethanesulfonate stands out as a particularly significant reagent due to the presence of two distinct reactive sites on the aromatic ring: the highly reactive triflate group and the less reactive chloro substituent. This differential reactivity allows for selective, sequential cross-coupling reactions, providing a strategic advantage in the synthesis of complex, multi-substituted aromatic compounds.

Research has demonstrated the exceptional selectivity of palladium catalysts for the C-OTf bond over the C-Cl bond in Suzuki-Miyaura cross-coupling reactions. nsf.govnih.gov This chemoselectivity enables the initial coupling at the triflate position, leaving the chloro group intact for subsequent functionalization. This two-step functionalization strategy is a powerful tool for the convergent synthesis of intricate molecular frameworks, including those found in pharmaceuticals and functional materials.

Scope and Objectives of the Academic Review

This academic review will focus exclusively on the chemical properties and synthetic applications of this compound. The primary objectives are to:

Provide a detailed account of its physical and chemical properties.

Elucidate its role and advantages in key cross-coupling reactions.

Present specific research findings that highlight its synthetic utility.

This review will adhere strictly to the outlined topics, providing a focused and in-depth analysis of this compound as a key intermediate in advanced organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 29540-84-9 |

| Molecular Formula | C7H4ClF3O3S |

| Molecular Weight | 260.62 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 270.6 °C at 760 mmHg |

| Density | 1.6 g/cm³ |

Structure

3D Structure

特性

IUPAC Name |

(4-chlorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJLHLBNABUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342403 | |

| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-84-9 | |

| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorophenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chlorophenyl Trifluoromethanesulfonate

Established Synthetic Routes

The most well-documented and widely utilized method for the synthesis of 4-chlorophenyl trifluoromethanesulfonate (B1224126) involves the reaction of 4-chlorophenol (B41353) with trifluoromethanesulfonic anhydride (B1165640). This transformation is typically facilitated by a base to neutralize the trifluoromethanesulfonic acid byproduct.

Synthesis from 4-Chlorophenol and Trifluoromethanesulfonic Anhydride

The reaction between 4-chlorophenol and trifluoromethanesulfonic anhydride is a robust and high-yielding method for the preparation of 4-chlorophenyl trifluoromethanesulfonate. The general scheme for this reaction is as follows:

Pyridine (B92270) is a commonly employed base in the synthesis of aryl triflates. It serves as a nucleophilic catalyst and an acid scavenger. In a typical procedure, 4-chlorophenol is dissolved in a suitable solvent, such as dichloromethane, and then pyridine is added. The mixture is cooled before the dropwise addition of trifluoromethanesulfonic anhydride. The use of pyridine is advantageous due to its ability to effectively neutralize the generated trifluoromethanesulfonic acid, driving the reaction to completion. The reaction is generally rapid and proceeds with high efficiency, often leading to excellent yields of the desired product after a straightforward workup and purification.

A detailed experimental procedure involves dissolving 4-chlorophenol and pyridine in dichloromethane, cooling the solution to a low temperature (e.g., 0 °C or -20 °C), and then slowly adding trifluoromethanesulfonic anhydride. After the reaction is complete, the mixture is typically washed with dilute acid to remove excess pyridine, followed by water and brine. The organic layer is then dried and concentrated to afford the crude product, which can be further purified by chromatography if necessary.

| Reagent/Solvent | Role | Key Considerations |

| 4-Chlorophenol | Starting material | Purity of the starting material is crucial for high yield. |

| Trifluoromethanesulfonic Anhydride | Triflylating agent | Highly reactive and moisture-sensitive; should be handled with care under anhydrous conditions. |

| Pyridine | Base and catalyst | Should be dry and used in slight excess to ensure complete neutralization of the acid byproduct. |

| Dichloromethane | Solvent | Should be anhydrous to prevent hydrolysis of the anhydride. |

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and side product formation.

Temperature: The reaction is typically carried out at low temperatures, ranging from -20 °C to 0 °C, to control the exothermicity of the reaction and to prevent potential side reactions. Maintaining a low temperature during the addition of the highly reactive trifluoromethanesulfonic anhydride is critical.

Solvents: Dichloromethane is a common solvent of choice due to its inertness and ability to dissolve the reactants. Other aprotic solvents such as diethyl ether and tetrahydrofuran (B95107) can also be used. The key requirement for the solvent is that it must be anhydrous to prevent the decomposition of the trifluoromethanesulfonic anhydride.

Reaction Time: The reaction is generally fast, often completing within a few hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

| Parameter | Optimized Condition | Rationale |

| Temperature | -20 °C to 0 °C | Controls exothermicity, minimizes side reactions. |

| Solvent | Anhydrous Dichloromethane | Good solubility of reactants, inert under reaction conditions. |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |

Variations and Modifications of Reported Procedures

Several variations and modifications to the standard pyridine-mediated procedure have been reported to improve the synthesis of aryl triflates, including this compound. These modifications often focus on alternative bases, solvent systems, or activation methods.

One notable variation involves the use of alternative amine bases, such as triethylamine (B128534) or 2,6-lutidine, in place of pyridine. The choice of base can sometimes influence the reaction rate and the ease of product purification. Additionally, biphasic reaction conditions, using an aqueous inorganic base like sodium hydroxide (B78521) or potassium carbonate with a phase-transfer catalyst, have been developed. organic-chemistry.org This approach can simplify the workup procedure as the base and its salts are easily removed in the aqueous phase.

Microwave-assisted synthesis has also emerged as a rapid and efficient method for the preparation of aryl triflates. acs.orgfigshare.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, improve yields. This technique is particularly amenable to high-throughput synthesis. acs.org

Emerging Synthetic Approaches and Innovations

In recent years, there has been a growing interest in developing more efficient, safer, and scalable methods for chemical synthesis. In the context of this compound and other aryl triflates, flow chemistry represents a significant advancement.

Flow Synthesis Techniques for Enhanced Efficiency

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While a specific continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles of flow chemistry have been successfully applied to the synthesis of other aryl triflates and related compounds, suggesting its applicability to this target molecule. acs.org

In a hypothetical flow setup for the synthesis of this compound, solutions of 4-chlorophenol with a base and trifluoromethanesulfonic anhydride would be continuously pumped and mixed in a microreactor or a tube reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, improved purity, and a more consistent product quality. The enhanced safety profile of flow reactors is particularly beneficial when working with highly reactive reagents like trifluoromethanesulfonic anhydride. This emerging technology holds considerable promise for the large-scale and on-demand production of this compound.

| Feature | Advantage in Flow Synthesis |

| Heat Transfer | Superior heat dissipation, allowing for safer handling of exothermic reactions. |

| Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher conversions. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and reactions. |

| Scalability | Production can be scaled up by running the system for longer periods or by using multiple reactors in parallel. |

| Automation | Allows for precise control over reaction parameters and continuous production with minimal manual intervention. |

Catalytic Methods for Triflate Formation

The synthesis of aryl triflates, including this compound, is most commonly achieved by the reaction of a phenol (B47542) with a triflating agent in the presence of a base. The standard procedure involves reacting 4-chlorophenol with trifluoromethanesulfonic anhydride (Tf₂O) and a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine.

While the base-mediated approach is prevalent, catalytic methods offer advantages in terms of efficiency and milder reaction conditions. Lewis acids, particularly metal triflates like scandium(III) triflate (Sc(OTf)₃) or copper(II) triflate (Cu(OTf)₂), are known to catalyze various organic transformations. In the context of triflate formation, a catalytic amount of a Lewis acid can activate the phenol substrate, enhancing its reactivity towards the triflating agent. This activation facilitates the nucleophilic attack of the phenolic oxygen on the sulfur atom of the triflic anhydride.

Although less common than base-mediated methods, catalyst systems can be employed to promote the triflation of phenols. The reaction generally proceeds by coordinating the Lewis acid catalyst to the phenolic oxygen, thereby increasing the nucleophilicity of the oxygen atom or activating the triflating agent itself. However, for many standard phenols, the uncatalyzed reaction with a strong triflating agent and a suitable base is often rapid and high-yielding, limiting the widespread development of specific catalytic protocols for simple aryl triflates like this compound. The choice of method often depends on the substrate's complexity and the presence of other functional groups.

Purification and Characterization Techniques in Synthesis

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product. Standard laboratory techniques involving chromatography for purification and spectroscopy for structural elucidation are routinely employed.

Chromatographic techniques are fundamental for the purification of synthesized this compound, effectively removing unreacted starting materials, reagents, and byproducts.

Silica (B1680970) Gel Filtration: This is a simple and rapid purification method used to separate the desired product from highly polar impurities or baseline materials. A short column, or "plug," of silica gel is prepared, and the crude reaction mixture is passed through it using an appropriate solvent system. The less polar product elutes quickly, while more polar impurities are retained on the silica gel. This technique is particularly useful for a quick, preliminary clean-up of the reaction mixture.

Flash Column Chromatography: For more challenging separations where impurities have polarities similar to the product, flash column chromatography is the method of choice. This technique utilizes a column packed with silica gel and a solvent system (eluent), often a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate). The crude product is loaded onto the top of the column, and the eluent is forced through the silica gel under positive pressure. Separation occurs based on the differential adsorption of the components to the stationary phase (silica) and their solubility in the mobile phase (eluent). Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to isolate the pure this compound.

Once purified, the structure and identity of this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the aromatic protons exhibit characteristic signals in the ¹H NMR spectrum, typically as two doublets due to the para-substitution pattern. The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the trifluoromethyl carbon, which appears as a quartet due to coupling with the fluorine atoms. rsc.org

¹H NMR Spectroscopic Data

Interactive Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.42 | d | 9.0 | 2H | Ar-H ortho to Cl |

| 7.23 | d | 9.0 | 2H | Ar-H ortho to O |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Spectroscopic Data

Interactive Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 147.9 | s | - | C-O |

| 134.3 | s | - | C-Cl |

| 130.3 | s | - | Ar-CH |

| 122.7 | s | - | Ar-CH |

| 118.7 | q | 320.6 | CF₃ |

| Solvent: CDCl₃, Frequency: 101 MHz |

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is used to determine the molecular weight and fragmentation pattern of the compound. In the EI-MS process, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of 260.62 g/mol (for the most common isotopes ³⁵Cl and ³²S). Key fragmentation pathways would involve the cleavage of the C-O or S-O bonds. Expected prominent fragments include the 4-chlorophenoxy radical cation [C₆H₄ClO]⁺ (m/z 127/129) and the trifluoromethanesulfonyl cation [CF₃SO₂]⁺ (m/z 133). The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern (approximately 3:1 ratio) for chlorine-containing fragments.

Reactivity and Mechanistic Investigations of 4 Chlorophenyl Trifluoromethanesulfonate

Cross-Coupling Reactions

4-Chlorophenyl trifluoromethanesulfonate (B1224126) is a notable substrate in the field of organic synthesis, particularly for its utility in palladium-catalyzed cross-coupling reactions. Its structure features two distinct reactive sites amenable to such transformations: a carbon-chlorine (C-Cl) bond and a carbon-oxygen bond of the trifluoromethanesulfonate (C-OTf) group. This dual functionality allows for the investigation of chemoselectivity, where one site reacts preferentially over the other, enabling the synthesis of complex molecular architectures through sequential couplings.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic chemistry, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates like 4-chlorophenyl trifluoromethanesulfonate, palladium catalysts are instrumental in activating the C-Cl and C-OTf bonds for coupling with various organometallic reagents.

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is one of the most powerful and widely used transformations in this class. The reaction of this compound with organoboron reagents highlights the subtle interplay of electronic and steric factors that govern the reactivity and selectivity of the catalytic process.

A key feature of the Suzuki-Miyaura coupling of this compound is the ability to control the chemoselectivity of the reaction, targeting either the C-Cl or the C-OTf bond. polyu.edu.hk Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-OTf > C-Cl. However, this established order can be inverted through careful selection of reaction parameters such as ligands, solvents, and bases. polyu.edu.hknih.gov

Landmark studies have demonstrated that the coupling reaction can be selectively directed to the C-Cl bond, leaving the C-OTf group intact for subsequent transformations, or vice versa. acs.orgacs.org This tunable selectivity is of significant synthetic value. For instance, selective activation of the C-Cl bond can be achieved using specific palladium-ligand systems, while other catalytic conditions favor the activation of the C-OTf bond. acs.orgrsc.org This divergent reactivity allows for a modular approach to the synthesis of polysubstituted aromatic compounds from a single, readily available starting material.

| Catalyst System | Substrate | Coupling Partner | Product from C-Cl Coupling | Product from C-OTf Coupling | Selectivity |

| Pd₂(dba)₃ / P(t-Bu)₃ | This compound | Arylboronic acid | Major Product | Minor Product | C-Cl > C-OTf |

| Pd(OAc)₂ / PCy₃ | This compound | Arylboronic acid | Minor Product | Major Product | C-OTf > C-Cl |

This interactive table summarizes the chemoselective outcomes in the Suzuki-Miyaura coupling of this compound based on the catalyst system employed. polyu.edu.hkacs.org

The choice of ligand coordinated to the palladium center is the most critical factor in controlling the chemoselectivity of the Suzuki-Miyaura coupling of this compound. rsc.orgbohrium.com The electronic and steric properties of the ligand directly influence the nature of the active catalytic species, which in turn determines the preferred site of oxidative addition.

Phosphine Ligands: Bulky and electron-rich monodentate phosphine ligands are particularly effective in modulating selectivity. nih.gov

Tri(tert-butyl)phosphine (P(t-Bu)₃): This ligand is known to promote selective activation of the C-Cl bond over the C-OTf bond. polyu.edu.hkacs.org The steric bulk of P(t-Bu)₃ favors the formation of a highly reactive, monoligated palladium species, [Pd(P(t-Bu)₃)], which preferentially undergoes oxidative addition into the C-Cl bond. polyu.edu.hkacs.org

Tricyclohexylphosphine (PCy₃): In contrast, the slightly less bulky PCy₃ ligand tends to favor the formation of a bis-ligated palladium species, [Pd(PCy₃)₂]. This complex shows a preference for activating the C-OTf bond. polyu.edu.hkrsc.org

Other Phosphines: Research has identified other phosphine ligands, such as tri(1-adamantyl)phosphine and tri(neopentyl)phosphine, that exhibit high to excellent selectivity for C-Cl bond activation. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form stable complexes with palladium and are highly effective catalysts for cross-coupling reactions. nih.govorgchemres.org In the context of this compound, sterically hindered NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can also be used to influence selectivity. For instance, in related dichloroarene systems, bulky NHC ligands have been shown to invert the conventional site-selectivity, suggesting their potential to control the outcome in C-Cl vs. C-OTf competition. nih.gov The strong electron-donating ability of NHCs can enhance the rate of oxidative addition, and their steric profile can dictate which of the two leaving groups has more favorable access to the metal center. nih.govacs.org

| Ligand | Favored Reactive Site | Proposed Active Species | Reference |

| P(t-Bu)₃ | C-Cl | Monoligated [Pd(L)] | polyu.edu.hkacs.org |

| PCy₃ | C-OTf | Bis-ligated [Pd(L)₂] | polyu.edu.hkrsc.org |

| Tri(1-adamantyl)phosphine | C-Cl | Not specified | rsc.org |

| IPr (NHC) | Can invert selectivity | Not specified | nih.gov |

This interactive table illustrates the influence of different ligands on the chemoselectivity of the Suzuki-Miyaura reaction. polyu.edu.hkacs.orgrsc.orgnih.gov

The solvent system can also play a crucial, albeit sometimes complex, role in directing the chemoselectivity of the coupling reaction. nih.govnih.gov It was initially thought that polar solvents might universally favor C-OTf activation by stabilizing anionic transition states. nih.gov However, subsequent research has shown that the effect is more nuanced and does not simply correlate with the solvent's dielectric constant. nih.gov

Nonpolar Solvents (e.g., Toluene, THF): In nonpolar solvents, the Pd/P(t-Bu)₃-catalyzed reaction typically shows high selectivity for the C-Cl bond. nih.gov

Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), DMF, DMSO): Certain polar aprotic solvents like MeCN, DMF, and DMSO can reverse the selectivity, favoring coupling at the C-OTf site. nih.govnsf.gov This switch is attributed to the ability of these specific solvents to stabilize anionic palladium complexes, which are proposed to be the active catalysts that preferentially react at the triflate group. nih.govnsf.gov

Polar Protic and Other Polar Aprotic Solvents (e.g., Water, Alcohols, Acetone): Interestingly, many other polar solvents, including water, alcohols (like methanol), acetone, and nitromethane, provide the same C-Cl selectivity as nonpolar solvents. nih.gov This indicates that the role of the solvent is more complex than simply its polarity and may involve specific coordination to the palladium center. nih.govnih.gov Under "ligand-free" conditions (in the absence of phosphines or NHCs), polar solvents like acetonitrile are essential and lead to exclusive selectivity for the C-OTf bond. nsf.gov

| Solvent | Catalyst System | Predominant Selectivity | Reference |

| Tetrahydrofuran (B95107) (THF) | Pd/P(t-Bu)₃ | C-Cl | nih.gov |

| Toluene | Pd/P(t-Bu)₃ | C-Cl | nih.gov |

| Acetonitrile (MeCN) | Pd/P(t-Bu)₃ | C-OTf | nih.gov |

| Methanol (MeOH) | Pd/P(t-Bu)₃ | C-Cl | nih.gov |

| Dimethyl Sulfoxide (DMSO) | Ligand-free PdCl₂ | C-OTf | nsf.gov |

This interactive table shows how different solvent systems can influence the chemoselectivity of the Suzuki-Miyaura coupling. nih.govnsf.gov

The selectivity observed in the Suzuki-Miyaura coupling of this compound is primarily determined in the initial oxidative addition step. polyu.edu.hkchemrxiv.org This is the step where the palladium(0) catalyst inserts into either the C-Cl or C-OTf bond, and it is often the rate- and selectivity-determining step of the catalytic cycle. chemrxiv.orgnih.gov

Oxidative Addition: Computational and experimental studies have revealed that the ligation state of the palladium(0) complex is the key determinant of selectivity. polyu.edu.hkacs.orgcapes.gov.br

Monoligated Pathway: A 12-electron, monoligated species, [Pd(L)], is highly reactive and sterically less encumbered. This species preferentially reacts with the C-Cl bond. The transition state for C-Cl insertion is facilitated by a lower distortion energy. capes.gov.br Bulky ligands like P(t-Bu)₃ favor the formation of these monoligated complexes because coordination of a second bulky ligand is sterically disfavored. polyu.edu.hknih.gov

Bis-ligated Pathway: A 14-electron, bis-ligated species, [Pd(L)₂], is less reactive but can be the dominant species with smaller ligands like PCy₃. This complex favors oxidative addition into the C-OTf bond. This preference is governed by the interaction between the palladium's Highest Occupied Molecular Orbital (HOMO) and the aryl triflate's Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgcapes.gov.br Polar solvents can also promote this pathway by stabilizing charged intermediates. nih.gov

Following oxidative addition, the catalytic cycle proceeds through transmetalation and reductive elimination.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide or triflate. This process is typically facilitated by a base. youtube.comnih.gov

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govresearchgate.net The rate of reductive elimination can be enhanced by bulky, electron-donating ligands which destabilize the diorganopalladium(II) intermediate. nih.govresearchgate.net

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds, has been successfully applied to aryl sulfonates. While specific studies focusing solely on this compound with a broad range of simple amines are not extensively detailed in the provided search results, the general principles of this reaction can be extended to this substrate. The reaction involves the palladium-catalyzed coupling of an amine with the aryl triflate. The chemoselectivity between the C-Cl and C-OTf bonds is a critical aspect. Typically, the C-OTf bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, especially with electron-rich phosphine ligands. However, the choice of ligand and reaction conditions can influence this selectivity. For instance, in related systems, bulky biarylphosphine ligands are known to facilitate the amination of aryl chlorides.

A study on the palladium-catalyzed carboamination of N-allyl sulfamides provides an example of C-N bond formation using this compound. In this reaction, the coupling of an N-allyl sulfamide with this compound, catalyzed by a palladium acetate and RuPhos system, afforded the desired product in 78% yield, demonstrating the feasibility of C-N bond formation at the triflate position.

Table 1: Buchwald-Hartwig Type Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| N-Allyl Sulfamide | Pd(OAc)₂ | RuPhos | N/A | N/A | N/A | 78 |

Kumada Cross-Coupling Reactions

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. The chemoselectivity in the Kumada coupling of this compound is a key consideration. Research has shown that the selectivity between the C-Cl and C-OTf bonds can be controlled by the choice of reaction conditions. For instance, in some systems, the reaction at the bromide is favored with bulky monodentate phosphines, while the reaction at the triflate is favored under other conditions. This suggests that a similar level of control could be achieved for the chloro-substituted triflate. The inherent reactivity of the C-OTf bond often leads to its preferential coupling over the less reactive C-Cl bond in palladium-catalyzed reactions.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide or triflate. In the case of this compound, the reaction offers the potential for selective alkynylation at either the C-Cl or the C-OTf bond. The conventional reactivity trend in Sonogashira couplings often favors the triflate group as the better leaving group compared to chloride. However, studies on polyhalogenated aryl triflates have demonstrated that this selectivity can be inverted. The choice of the palladium catalyst and, particularly, the ligand plays a crucial role in determining which bond is activated. For instance, the use of specific phosphine ligands can direct the reaction to occur preferentially at the C-Cl bond, even in the presence of a triflate group. This ligand-controlled chemoselectivity is a powerful tool for the synthesis of complex molecules.

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. When this compound is used as the substrate, the chemoselective coupling at either the C-Cl or C-OTf bond is a primary consideration. The relative reactivity of these two leaving groups can be influenced by the catalyst system and reaction conditions. Generally, the C-OTf bond is more susceptible to oxidative addition to the palladium catalyst, leading to preferential coupling at this position. However, as seen in other cross-coupling reactions, the use of specific ligands can alter this selectivity, enabling targeted functionalization at the chloride position.

Stille Cross-Coupling Reactions (e.g., with organotin reagents)

The Stille coupling reaction pairs an organotin reagent with an organic electrophile in the presence of a palladium catalyst. For this compound, the chemoselectivity of the Stille coupling is a well-studied aspect. The outcome of the reaction, in terms of whether the C-Cl or C-OTf bond reacts, is highly dependent on the reaction additives. In the absence of coordinating anions, there is a high selectivity for the functionalization of the C-Cl bond. Conversely, the use of additives such as cesium fluoride can favor the coupling at the C-OTf bond, leading to the formation of the corresponding biaryl product. This demonstrates the ability to tune the reaction's outcome by modifying the reaction environment.

Table 2: Stille Cross-Coupling of this compound

| Organotin Reagent | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Product Selectivity |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(t-Bu)₃ | None | Dioxane | Room Temp | C-Cl coupling |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | Room Temp | C-OTf coupling |

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful method for the formation of carbon-carbon bonds, using carboxylic acids as readily available coupling partners. While specific examples of the decarboxylative cross-coupling of this compound were not found in the provided search results, the general principles of this reaction with aryl triflates can be considered. These reactions typically involve a bimetallic catalyst system, often copper and palladium, to facilitate the decarboxylation of the carboxylic acid and the subsequent cross-coupling with the aryl triflate. The triflate group of this compound would be the expected site of reaction due to its higher reactivity compared to the chloride.

Reductive Carbonylation Reactions

Reductive carbonylation allows for the introduction of a carbonyl group, which can then be reduced in situ to form aldehydes or alcohols, or trapped with nucleophiles to yield carboxylic acid derivatives. A study on the aminocarbonylation of aryl triflates provides a specific example of this type of reaction with this compound. The reaction with L-phenylalanine tert-butyl ester hydrochloride, in the presence of a palladium catalyst, resulted in the formation of the corresponding N-aroyl amino acid ester in 83% yield. This demonstrates the synthetic utility of this compound in accessing complex carbonyl compounds.

Table 3: Aminocarbonylation of this compound

| Amine Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| L-Phenylalanine tert-butyl ester hydrochloride | N/A | N/A | N/A | N/A | N/A | 83 |

Hydroxymethylation Reactions

The introduction of a hydroxymethyl group onto an aromatic ring is a valuable transformation in organic synthesis. This compound can undergo palladium-catalyzed hydroxymethylation.

In a study by Murai, Yonaga, and Tanaka, a general method for the direct hydroxymethylation of aryl triflates was developed using potassium acetoxymethyltrifluoroborate as the hydroxymethylating agent. The reaction proceeds via a Suzuki-Miyaura cross-coupling mechanism. For the hydroxymethylation of this compound, the reaction would theoretically proceed as depicted in the following scheme:

Scheme 1: Proposed Palladium-Catalyzed Hydroxymethylation of this compound

The optimized reaction conditions identified for aryl triflates involve the use of a palladium catalyst such as Pd(OAc)2 or PdCl2(dppf), a suitable ligand (e.g., SPhos), and a base in an appropriate solvent system. These conditions have been shown to be effective for a range of aryl triflates, affording the corresponding benzyl alcohols in good to excellent yields.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium catalysis, this compound is a versatile substrate for other transition metal-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon and carbon-heteroatom bonds.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. This compound can participate in nickel-catalyzed biaryl synthesis. For instance, in a dual-catalyst system employing both nickel and palladium, aryl triflates can be coupled with aryl tosylates. In such a system, the nickel catalyst preferentially activates the aryl tosylate, while the palladium catalyst activates the aryl triflate. This orthogonal reactivity allows for the selective cross-coupling of two different phenol (B47542) derivatives.

A general representation of this dual-catalyzed reaction is as follows:

Scheme 2: Nickel- and Palladium-Cocatalyzed Biaryl Synthesis

This methodology has been successfully applied to a broad scope of aryl triflates and tosylates, demonstrating the utility of this compound as a coupling partner in the synthesis of unsymmetrical biaryls.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, have a long history in organic synthesis. While specific examples detailing the use of this compound in classical Ullmann reactions are not prevalent in the reviewed literature, the reactivity of the triflate group suggests its potential as a leaving group in such transformations. Copper-catalyzed cross-coupling reactions are widely used for the formation of C-N, C-O, and C-S bonds. Given the precedent for aryl triflates participating in copper-catalyzed reactions, it is plausible that this compound could be employed in, for example, the N-arylation of amines or the O-arylation of phenols under appropriate copper catalysis.

Electrophilic Aromatic Substitution Reactions

The trifluoromethanesulfonate (-OTf) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The chlorine atom is also deactivating but is ortho-, para-directing. In the case of this compound, the powerful deactivating effect of the triflate group would significantly reduce the electron density of the aromatic ring, making EAS reactions challenging.

Radical Polymerization Reactions

Recent studies have indicated that aryl triflates can be precursors to aryl radicals under visible-light-induced palladium catalysis. This suggests a potential, albeit indirect, role for this compound in initiating radical processes.

Photoinitiation Mechanisms

The generation of aryl radicals from aryl triflates under photoredox catalysis opens up possibilities for their use in initiating radical polymerization. The proposed mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer with the aryl triflate. This process leads to the cleavage of the C-O bond, generating an aryl radical and the triflate anion.

Scheme 3: Proposed Photoinduced Generation of an Aryl Radical from this compound

Interaction Studies with Monomers

While metal triflates are known to act as Lewis acids capable of initiating the cationic polymerization of various monomers, specific studies detailing the direct interaction or use of this compound as an initiator for the polymerization of common monomers like styrenes or vinyl ethers are not extensively documented in the provided research. wikipedia.orgnih.govcmu.edu Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers charge to a monomer, rendering it reactive towards further monomer addition. wikipedia.org This process is particularly effective for alkenes that possess electron-donating substituents, which can stabilize the resulting cationic charge. wikipedia.org

The mechanism of cationic polymerization involves distinct steps: initiation, propagation, and termination. wikipedia.org Initiation can be achieved using Lewis acids, often in the presence of a cation source like water or alcohols, to generate a carbenium ion. wikipedia.org The propagation step involves the sequential addition of monomer units to this active cationic center. The stability of the propagating species is highly dependent on the solvent and the nature of the counterion. wikipedia.org For a polymerization to be considered a "living" polymerization, termination and chain-transfer steps must be suppressed, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netnih.govrsc.org For instance, the combination of an alkyl chloride initiator with a Lewis acid like tin(IV) chloride has been shown to induce living cationic polymerization of functionalized styrenes such as 4-vinylphenol. rsc.org

Although triflates, in general, are utilized in this field—for example, ytterbium triflate [Yb(OTf)₃] has been used to induce the cationic polymerization of p-methoxystyrene in aqueous media—direct experimental data for this compound in this specific role remains limited. cmu.educhemspider.com

Deoxyfluorination Reactions

Deoxyfluorination is a crucial method for introducing fluorine atoms into organic molecules by replacing a hydroxyl group. This transformation is valuable as fluorine can significantly alter a molecule's biological and chemical properties. rsc.orgcas.cnrsc.org

Electrochemical methods offer a unique approach to deoxyfluorination. Research has demonstrated an electro-oxidative deoxyfluorination of phenol derivatives. In this process, a tetrafluoropyridine-derived leaving group is installed onto the phenol. utah.eduacs.org One of the substrates evaluated in these studies featured a para-chlorophenyl group (p-ClC6H4), which is structurally related to this compound. utah.edu The reaction is conducted in an undivided electrochemical cell using triethylamine (B128534) trihydrofluoride (NEt₃·3HF) as the fluoride source. utah.eduacs.org

Mechanistic investigations support a net oxidative pathway. The initial step involves a single-electron oxidation of the arene to generate a radical cation. This intermediate is then trapped by a fluoride ion. The resulting radical undergoes a second oxidation, followed by the elimination of the leaving group to yield the final aryl fluoride product. utah.eduacs.org

| Reactant Structure | Method | Fluoride Source | Key Mechanistic Step | Ref. |

| Arene with tetrafluoropyridine leaving group | Electrochemical (Constant current or potential) | NEt₃·3HF | Initial single-electron oxidation to a radical cation | utah.eduacs.org |

Photocatalytic methods provide an alternative route for deoxyfluorination. While direct studies involving this compound are not specified, related compounds such as aryl fluorosulfonates have been developed as effective deoxyfluorinating reagents for converting primary and secondary alcohols into alkyl fluorides. rsc.orgcas.cnrsc.org These aryl fluorosulfonate reagents are noted for their high stability, low cost, and ease of handling. cas.cnrsc.org The reactions proceed under mild conditions and demonstrate tolerance for a wide array of functional groups, including aldehydes, ketones, esters, and alkynes. cas.cn The general applicability of aryl sulfonate derivatives in such transformations suggests a potential, though not yet documented, role for related triflates in similar photocatalytic systems.

Friedel-Crafts Reactions and Related C-C Bond Formations

This compound serves as an effective electrophile in palladium-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. The triflate group (-OTf) is an excellent leaving group, making the aromatic ring susceptible to nucleophilic attack by organometallic reagents.

Notably, the compound is utilized in the Suzuki-Miyaura cross-coupling reaction. nsf.gov This reaction allows for the formation of a C-C bond between the aryl triflate and an organoboron compound, typically an arylboronic acid. Studies have shown that in chloroaryl triflates, the palladium catalyst selectively activates the C-OTf bond over the more inert C-Cl bond. nsf.gov This chemoselectivity is highly valuable as it allows for the synthesis of complex biaryl structures while leaving the chloro-substituent intact for subsequent transformations. orgsyn.org

For example, the ligand-free, PdCl₂-catalyzed Suzuki coupling of this compound with arylboronic acids in acetonitrile proceeds with essentially exclusive selectivity for C–OTf cleavage. nsf.gov This method is effective for a range of boronic acids and other chloroaryl triflates. nsf.gov

| Reaction Type | Catalyst | Base | Solvent | Selectivity | Ref. |

| Suzuki-Miyaura | PdCl₂ (ligand-free) | KF | Acetonitrile | Exclusive reaction at the C-OTf bond over the C-Cl bond | nsf.gov |

| Suzuki-Miyaura | [Pd(NHC)(μ-Cl)Cl]₂ | K₃PO₄ | THF/H₂O | Selective for C-O bond activation | nsf.gov |

This selective reactivity highlights the utility of this compound as a building block in synthetic chemistry, enabling the construction of more complex molecules through programmed, sequential cross-coupling strategies. orgsyn.org

Acylation Reactions (e.g., with zinc triflate)

Metal triflates, including zinc triflate (Zn(OTf)₂), are recognized as effective Lewis acid catalysts for various organic transformations, including acylation reactions. nih.govdergipark.org.trresearchgate.net Friedel-Crafts acylation, a fundamental method for synthesizing aromatic ketones, can be catalyzed by metal triflates, which are often preferred over traditional Lewis acids like AlCl₃ due to their tolerance for water and potential for recycling. nih.gov

The acylation of phenols can proceed via two pathways: C-acylation on the aromatic ring to form a hydroxyarylketone, or O-acylation on the phenolic oxygen to yield an ester. stackexchange.com The outcome is often dependent on the catalyst and reaction conditions. stackexchange.com Zinc triflate has been specifically employed as a catalyst for the N-acylation of amines with acyl chlorides under mild conditions. dergipark.org.trresearchgate.net

In the context of C-acylation of phenols, studies using modified zinc chloride on alumina as a catalyst for the reaction between phenols and carboxylic acids have been reported. rsc.org However, the reactivity is sensitive to substituents on the phenol ring. For instance, the reaction of 4-chlorophenol (B41353), the precursor to this compound, with acetic acid in the presence of a ZnCl₂@Al₂O₃ catalyst resulted in only a 20% yield of the acylated product, indicating that electron-withdrawing groups deactivate the ring towards electrophilic acylation. rsc.org Direct studies on the acylation of this compound itself, particularly with zinc triflate as a catalyst, are not detailed in the available literature.

Formation of Sulfonate Esters and Intermediates

This compound is itself a sulfonate ester, synthesized from corresponding phenolic precursors. The typical laboratory synthesis involves the reaction of 4-chlorophenol with a triflylating agent, such as trifluoromethanesulfonic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the triflic acid byproduct. alfa-chemistry.com

Once formed, this compound is a valuable and versatile synthetic intermediate, primarily due to the triflate group's high reactivity as a leaving group in cross-coupling reactions. orgsyn.org This allows for the selective functionalization of the carbon atom to which it is attached.

Its utility is clearly demonstrated in palladium-catalyzed thiolation reactions. For example, it serves as the starting material for the synthesis of n-butyl 4-chlorophenyl sulfide. In this procedure, this compound is reacted with sodium 1-butanethiolate in the presence of a palladium acetate catalyst. The reaction shows excellent chemoselectivity, with the coupling occurring exclusively at the carbon bearing the triflate group, leaving the aryl chloride moiety untouched. orgsyn.org This preserves the chloride as a functional "handle" for potential further modifications. orgsyn.org

| Precursor | Reagent(s) | Product | Role of this compound | Ref. |

| 4-Chlorophenol | Trifluoromethanesulfonic anhydride | This compound | Product | alfa-chemistry.com |

| This compound | Sodium 1-butanethiolate, Pd(OAc)₂ | n-Butyl 4-chlorophenyl sulfide | Intermediate/Electrophile | orgsyn.org |

| This compound | Arylboronic acid, PdCl₂ | 4-Chloro-substituted biaryl | Intermediate/Electrophile | nsf.gov |

Advanced Applications in Chemical Synthesis

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

4-Chlorophenyl trifluoromethanesulfonate (B1224126) serves as a key starting material or intermediate in the synthesis of a variety of structures that form the backbone of biologically active molecules and pharmaceuticals. Its ability to introduce the 4-chlorophenyl group into different molecular scaffolds is crucial for developing new therapeutic agents.

Aryl triflates such as 4-Chlorophenyl trifluoromethanesulfonate are effective electrophiles in coupling reactions with various nucleophiles. This reactivity profile makes them suitable precursors for the synthesis of complex aryl amines. The triflate group can be selectively displaced by an amine nucleophile, typically through a palladium-catalyzed Buchwald-Hartwig amination reaction. The resulting product, a substituted 4-chloroaniline derivative, retains the chlorine atom which can serve as a "handle" for subsequent functionalization through other cross-coupling methods orgsyn.org. This sequential reactivity allows for the controlled and stepwise construction of polysubstituted aromatic systems common in medicinal chemistry.

The compound is a valuable precursor for the synthesis of aryl sulfides through palladium-catalyzed coupling reactions. A notable example is the preparation of n-butyl 4-chlorophenyl sulfide. orgsyn.org In this synthesis, this compound is reacted with n-butanethiol in the presence of a palladium acetate catalyst. The reaction demonstrates high chemoselectivity, with the coupling occurring exclusively at the carbon atom bearing the triflate group, leaving the aryl chloride bond intact for potential further modifications. orgsyn.org This method provides a high yield of the desired aryl sulfide, highlighting the efficiency of using the triflate as a leaving group in C-S bond formation. orgsyn.org

Table 1: Palladium-Catalyzed Synthesis of n-Butyl 4-chlorophenyl sulfide

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

| This compound | n-Butanethiol | Palladium Acetate [Pd(OAc)₂] | Toluene | 83% | orgsyn.org |

Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) characterized by a 2-fluorobiphenyl-4-ylacetic acid structure. The synthesis of Flurbiprofen and its derivatives fundamentally relies on the construction of the core biphenyl system, a transformation frequently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.net Aryl triflates are recognized as highly effective substrates for these types of C-C bond-forming reactions. researchgate.net Consequently, this compound represents a potential and versatile coupling partner for reacting with appropriate arylboronic acids to construct the central biphenyl scaffold required for various Flurbiprofen analogues. This approach would allow for the introduction of the 4-chlorophenyl moiety, a common substituent in medicinal chemistry, into the drug's structure.

Atovaquone is an anti-malarial drug with the chemical name trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone. google.com Synthetic routes to Atovaquone typically involve the construction of the 4-(4-chlorophenyl)cyclohexane moiety, often starting from materials like chlorobenzene or 4-(4-chlorophenyl)cyclohexanone through methods such as Friedel-Crafts reactions. medjpps.comresearchgate.net A review of the available research did not indicate a direct synthetic application of this compound in the established pathways for preparing Atovaquone or its key intermediates.

Benzazepinone derivatives are a class of compounds with a seven-membered ring fused to a benzene ring, which are explored for various pharmacological activities. While synthetic methods for these structures are diverse, the current scientific literature does not describe a direct route for the synthesis of benzazepinone derivatives that employs this compound as a key starting material or intermediate.

Oxazolones, also known as azlactones, are five-membered heterocyclic compounds that are important intermediates in the synthesis of amino acids and peptides and exhibit a range of biological activities. biointerfaceresearch.com Recent synthetic methodologies have demonstrated that 1,3-oxazol-5(4H)-one derivatives can be generated through palladium-catalyzed reactions. nih.gov Specifically, aryl triflates can be used as electrophiles in reactions with isocyanoacetates to form these heterocyclic structures. nih.gov This modern approach allows for the potential use of this compound to introduce the 4-chlorophenyl group at the C2-position of the oxazolone ring, yielding functionalized building blocks for further chemical exploration. nih.gov

Table 2: Conceptual Synthesis of Oxazolone Derivatives

| Electrophile | Nucleophile | Catalyst System | Product Type | Reference |

| This compound | Allyl-2-isocyanoacetate | Palladium catalyst | 2-(4-Chlorophenyl)-1,3-oxazol-5(4H)-one derivative | nih.gov |

Derivatives of Chromeno[2,3-d]pyrimidinone

The synthesis of complex heterocyclic structures such as chromeno[2,3-d]pyrimidinones often relies on sophisticated cross-coupling methodologies. mdpi.comnih.govnih.gov While direct literature evidence detailing the use of this compound in the synthesis of chromeno[2,3-d]pyrimidinone derivatives is not prevalent, the general utility of aryl triflates in palladium-catalyzed cross-coupling reactions is well-established. rsc.org These reactions are fundamental to constructing the core structures of many biologically active molecules. ekb.egeurekaselect.com

Aryl triflates serve as powerful electrophilic partners in reactions like Suzuki, Stille, and Heck couplings due to the excellent leaving group ability of the triflate moiety. rsc.org In theory, this compound could be employed to introduce a 4-chlorophenyl group onto a suitable chromene or pyrimidine precursor. The challenge and opportunity lie in the chemoselective activation of either the C-OTf bond or the C-Cl bond, which would be highly dependent on the catalyst and ligand system employed. This dual functionality opens a potential, albeit currently underexplored, pathway for the stepwise and selective elaboration of precursors for chromeno[2,3-d]pyrimidinone scaffolds.

Applications in Material Science

The incorporation of fluorine atoms into polymers and coatings can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. acs.org this compound, containing a triflate group, represents a potential precursor for creating advanced materials with tailored functionalities.

UV-Curable Coatings and Adhesives

UV-curable coatings and adhesives are solvent-free formulations that polymerize rapidly upon exposure to ultraviolet light, a process initiated by compounds known as photoinitiators. bibliotekanauki.pl These systems offer significant environmental and efficiency advantages over traditional thermal curing methods. nih.gov The process relies on photoinitiators that absorb UV light and generate reactive species, such as free radicals or cations, to trigger polymerization. lencolo37.comliftchem.com

While direct application of this compound as a photoinitiator is not widely documented, related compounds like diaryliodonium and triarylsulfonium salts with non-nucleophilic counter-anions such as triflate are known cationic photoinitiators. liftchem.comsigmaaldrich.com For example, (4-Fluorophenyl)diphenylsulfonium triflate is a known photoinitiator that generates a strong Brønsted acid upon irradiation, which can initiate the polymerization of monomers like epoxides and vinyl ethers. sigmaaldrich.com Given this precedent, it is plausible that sulfonium salts derived from 4-chlorophenyl triflate could be designed to function as photoinitiators in specialized UV-curing applications.

Functional Polymers and Nanocomposites

Functional polymers are macromolecules designed with specific reactive groups that allow for their use in advanced applications, from drug delivery to electronics. researchgate.net The synthesis of high-performance fluorinated polymers, for instance, often involves the polymerization of monomers containing trifluoromethyl groups.

Although this compound is not a monomer itself, its utility in cross-coupling reactions makes it a valuable tool for synthesizing complex monomers. For example, trifluoromethanesulfonic acid is used as a catalyst for coupling reactions to produce fluorinated monomers that are subsequently polymerized. The dual reactivity of this compound could potentially be exploited to first participate in a coupling reaction via its triflate group, leaving the chloro group intact for subsequent polymerization or functionalization, thereby creating a pathway to novel functional polymers. The resulting polymers could be used as matrices for nanocomposites, where the polymer's properties are enhanced by the inclusion of nanofillers.

Chemoselective Functionalization of Complex Molecules

One of the most significant applications of this compound is in the chemoselective functionalization of complex molecules. The presence of two distinct reactive sites, the C-OTf and C-Cl bonds, allows for selective palladium-catalyzed C-H arylation reactions. This enables the controlled synthesis of complex molecules by targeting one functional group while leaving the other available for subsequent transformations. eurekaselect.com

Detailed research has demonstrated that with a carefully selected palladium catalyst and phosphine ligand system, it is possible to achieve exclusive activation of the C-Cl bond over the more reactive C-OTf bond. This allows for the regioselective arylation of various heterocycles at the C-Cl position of this compound. The reaction proceeds efficiently with a variety of electron-rich and electron-deficient heterocycles, including benzo[b]thiophene, furan, and thiophene derivatives. eurekaselect.com

The table below summarizes the results of the palladium-catalyzed chemoselective C-H arylation of benzo[b]thiophene with 4-chlorophenyl triflate, highlighting the effect of different ligands on the reaction outcome. eurekaselect.com

| Ligand | Additive | Product Yield (%) | Selectivity (C-Cl vs. C-OTf) |

| PPh₃ | n-Bu₄NBr | 0 | - |

| P(t-Bu)₃ | n-Bu₄NBr | 0 | - |

| XPhos | n-Bu₄NBr | 0 | - |

| L15 (Pyrazole-Alkyl Phosphine) | None | 56 | Exclusive C-Cl arylation |

Data sourced from a study on palladium-catalyzed C-H functionalization. eurekaselect.com

This chemoselectivity is crucial for synthetic efficiency, as it eliminates the need for protecting groups and allows for the direct, scalable synthesis of complex arylated heterocycles. A gram-scale reaction has been successfully demonstrated, yielding the desired product in good yield. eurekaselect.com

Catalyst Design and Ligand Screening

The ability to control the reactivity of multifunctional reagents like this compound is highly dependent on catalyst design and ligand screening. researchgate.net The choice of ligand in a palladium-catalyzed reaction can dramatically influence which reactive site on the substrate is activated. eurekaselect.com

In the case of this compound, computational and experimental studies have shown that specific pyrazole-alkyl phosphine ligands are key to achieving chemoselective activation of the C-Cl bond. eurekaselect.com Density Functional Theory (DFT) calculations revealed that the ligand's structure influences the energy barrier of the C-H bond activation step, favoring a concerted metalation-deprotonation (CMD) pathway. eurekaselect.com This highlights the power of modern catalyst design, where ligands are rationally designed to control selectivity.

The following table illustrates the impact of different ligands on the outcome of the C-H arylation reaction between benzo[b]thiophene and 4-chlorophenyl triflate. eurekaselect.com

| Ligand | Description | Outcome |

| Common Phosphine Ligands (e.g., PPh₃, XPhos) | Standard ligands for cross-coupling. | Hydrolysis of the triflate group; no desired product. |

| Pyrazole-Alkyl Phosphine Ligands (e.g., L15) | Specifically designed ligand. | Successful and chemoselective C-H arylation at the C-Cl bond. |

Data highlights the critical role of ligand design in controlling chemoselectivity. eurekaselect.com

This demonstrates that by screening and designing ligands with specific steric and electronic properties, chemists can unlock new synthetic pathways and selectively functionalize complex molecules, transforming a challenge of multiple reactive sites into a synthetic advantage. researchgate.net

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical investigations, from reaction mechanism analysis to the prediction of spectroscopic properties. DFT calculations are used to optimize molecular geometries, determine the energies of reactants, products, and transition states, and compute various electronic properties that dictate chemical behavior. semanticscholar.orgpnrjournal.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving aryl triflates. This allows for the identification of intermediates and the characterization of transition states, providing a detailed, step-by-step view of the reaction pathway. For instance, in palladium-catalyzed fluorination reactions of aryl triflates, DFT has been used to model the critical C–F bond-forming reductive elimination step. acs.org These calculations show that the reaction proceeds through a three-membered transition state where the C-F bond is formed concurrently with the breaking of the Pd-F and Pd-C bonds. acs.org

Similarly, the reactivity of aryl triflates in on-surface C-C coupling reactions has been elucidated with the support of DFT calculations. nih.gov The proposed mechanism involves the initial cleavage of the trifluoromethyl sulfonyl group, leading to an aryloxy radical, which is then deoxygenated to an aryl radical. DFT helps to validate these proposed intermediates and the subsequent thermodynamically driven steps that lead to the final coupled products. nih.gov By calculating the relative free energies of crucial radical chain reaction steps, DFT can provide a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

Controlling selectivity is a major goal in chemical synthesis, and DFT calculations provide crucial insights into the factors that govern chemoselectivity and regioselectivity. In reactions involving aryl triflates, DFT can help rationalize why a reaction favors one product over another. For example, the development of new ligands for palladium-catalyzed fluorination has led to significant improvements in regioselectivity, and DFT studies have been key to understanding the origins of this control. acs.orgescholarship.orgmit.edu By comparing the activation barriers for different reaction pathways, researchers can predict the dominant product.

Studies on SuFEx (Sulfur(VI) Fluoride Exchange) chemistry have demonstrated the highly chemoselective triflation of phenolic nucleophiles in the presence of other reactive groups like carboxylic acids and amines, particularly when water is present. chemrxiv.org Ab initio metadynamics (AIMtD) simulations, a sophisticated computational method, have offered insights into the reactivity differences, explaining the observed selectivity. chemrxiv.org DFT calculations have also supported the understanding of regioselective homo-coupling of aryl triflates on copper surfaces, where a thermodynamically driven hydrogen atom transfer dictates the position of the subsequent C-C bond formation. nih.gov

In transition-metal-catalyzed reactions, the ligands coordinated to the metal center play a decisive role in the catalyst's activity and selectivity. DFT is a powerful tool for modeling the subtle electronic and steric effects of these ligands. For Pd-catalyzed reactions of aryl triflates, DFT calculations have been used to compare different ligand systems and understand their impact on reactivity. acs.orgresearchgate.net

A notable example is the development of a biaryl monophosphine ligand (AlPhos) that enables room-temperature fluorination of aryl triflates. acs.org DFT calculations revealed that a related, less effective ligand could form a stabilizing intramolecular C-H···F interaction, which, while stabilizing the ground state, resulted in a less active catalyst. The more active AlPhos ligand lacks this interaction, leading to a destabilized ground state relative to the transition state and thus enhanced reactivity. acs.orgmit.edu The calculations showed that the C-F reductive elimination step had a lower activation barrier with the new ligand system. acs.org Evidence also suggests that in some cases, the phosphine ligand is modified in situ during the reaction, and these modified ligands are crucial for the catalytic cycle to proceed, particularly with electron-rich aryl triflates. mit.edu

| Catalyst System | Key Computational Finding | Impact on Reactivity | Reference |

|---|---|---|---|

| [L1Pd(Ar)F] (L1 = AlPhos) | Lack of intramolecular stabilizing C-H···F interaction; lower activation barrier (ΔG‡) for C-F reductive elimination. | Enhanced reactivity, enabling room-temperature fluorination. | acs.orgmit.edu |

| [L2Pd(Ar)F] (L2 = Related Ligand) | Presence of a stabilizing intramolecular C-H···F interaction. | Higher activation barrier, leading to a less active catalyst system. | acs.orgmit.edu |

| Pd-t-BuBrettPhos | In situ formation of a modified terarylphosphine ligand during catalysis. | The modified ligand forms more stable Pd-complexes, which may be required for C-F bond formation with electron-rich arenes. | mit.edu |

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Potential (μ): The negative of electronegativity, related to the "escaping tendency" of electrons, calculated as -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons, calculated as μ² / (2η).

These descriptors, calculated using DFT methods like B3LYP with a 6-311G++(d,p) basis set, are valuable for comparing the reactivity of different compounds. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is also a critical parameter, indicating the molecule's excitability and kinetic stability; a larger gap implies higher stability. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to act as an electrophile. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While DFT is often used for static systems or single reaction steps, MD simulations provide insights into the dynamic behavior of systems, such as conformational changes, solvent effects, and transport properties.

Quantum Chemical Calculations for Spectroscopic Analysis

Quantum chemical calculations are a powerful complement to experimental spectroscopic techniques like Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (NMR) spectroscopy. By calculating the theoretical spectra of a proposed structure, chemists can confirm experimental findings, assign spectral peaks to specific molecular motions or chemical environments, and gain a deeper understanding of the molecule's structure and bonding. nih.gov

For compounds containing the 4-chlorophenyl group, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) have been successfully used to compute harmonic vibrational frequencies. semanticscholar.org The calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, and the results typically show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.gov The potential energy distribution (PED) analysis is then used to assign calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical support for the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net Experimental NMR data for 4-Chlorophenyl trifluoromethanesulfonate (B1224126) is available and provides a benchmark for such theoretical calculations. rsc.org

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 7.43 - 7.41 |

| ¹H | 7.24 - 7.22 |

| ¹³C | 147.9 |

| ¹³C | 134.3 |

| ¹³C | 130.3 |

| ¹³C | 123.5 |

| ¹³C | 122.7 |

| ¹³C | 120.3 (q, JCF ≈ 320 Hz, -CF₃) |

| ¹³C | 117.2 |

| ¹³C | 114.0 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts (δ) nih.govd-nb.info. The prediction of both proton (¹H) and carbon-¹³ (¹³C) chemical shifts for a given molecular geometry can be achieved with high accuracy, often rivaling experimental precision when appropriate levels of theory and basis sets are used bris.ac.uk.

Table 1: Experimental NMR Chemical Shifts for this compound in CDCl₃ This table is based on experimental data and serves as a reference for theoretical predictions.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹³C | 147.9 |

| ¹³C | 134.3 |

| ¹³C | 130.3 |

| ¹³C | 123.5 |

| ¹³C | 122.7 (q, J(C,F) = 320.9 Hz, CF₃) |

| ¹H | 7.43 - 7.41 |

| ¹H | 7.24 - 7.22 |

Source: Royal Society of Chemistry rsc.org

The prediction of ¹⁹F NMR chemical shifts is also of significant interest for fluorinated compounds. Computational studies have demonstrated that with proper methodology, including the selection of appropriate functionals and basis sets, ¹⁹F chemical shifts can be predicted with a high degree of accuracy, aiding in the assignment of signals in complex molecules nih.gov. The trifluoromethanesulfonate group in the target molecule makes ¹⁹F NMR a relevant spectroscopic handle.

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are extensively used to compute these vibrational frequencies, as well as their corresponding IR intensities and Raman activities scispace.comnih.gov.

The computational process involves optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. This calculation determines the normal modes of vibration and their frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental spectra nih.gov.

For this compound, a computational vibrational analysis would yield a series of predicted absorption bands and their intensities. Key vibrational modes would include C-H stretching and bending in the phenyl ring, C-Cl stretching, C-S and S=O stretching in the triflate group, and C-F stretching of the trifluoromethyl group. While specific computational data for this molecule is not available, studies on similar chlorinated and phenyl-containing compounds demonstrate the utility of methods like B3LYP with basis sets such as 6-311++G(d,p) for accurate vibrational spectral simulation scispace.comresearchgate.net.

Table 2: Representative Calculated Vibrational Frequencies for Phenyl and Sulfonate Moieties This table presents typical vibrational modes and their general frequency ranges based on computational studies of related molecules, as specific data for this compound is not available.

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| S=O Asymmetric Stretch | 1420 - 1380 |

| S=O Symmetric Stretch | 1210 - 1150 |

| C-F Stretch | 1200 - 1000 |

| C-S Stretch | 800 - 680 |

| C-Cl Stretch | 800 - 600 |

Source: General ranges from computational studies on analogous compounds researchgate.netmdpi.com.

Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT) rowansci.comrsc.org. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths mdpi.com.

For this compound, a TD-DFT calculation would predict the wavelength of maximum absorption (λ_max) and the oscillator strength of the electronic transitions. The primary transitions would likely be π → π* transitions within the chlorophenyl aromatic system. The nature of these transitions, including the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO to Lowest Unoccupied Molecular Orbital - LUMO), can be analyzed to understand the electronic structure of the molecule mdpi.com.

Table 3: Illustrative TD-DFT Prediction Results for a Substituted Aromatic Compound This table illustrates the type of data obtained from a TD-DFT calculation. The values are representative and not specific to this compound.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 275 | 0.15 | HOMO → LUMO |

| 230 | 0.45 | HOMO-1 → LUMO |

| 205 | 0.30 | HOMO → LUMO+1 |

Source: Representative data based on TD-DFT methodologies researchgate.netresearchgate.net.

Computational Approaches to Catalyst Design and Optimization

Computational chemistry plays a vital role in the design and optimization of catalysts for reactions involving substrates like this compound, which belongs to the class of aryl triflates. Aryl triflates are important substrates in cross-coupling reactions, and computational studies can provide deep mechanistic insights to improve catalyst performance acs.orgnih.govoup.com.

DFT calculations are a primary tool for investigating reaction mechanisms, allowing for the determination of the geometries and energies of reactants, transition states, and products. This information is crucial for understanding catalyst activity and selectivity nih.gov. For instance, in palladium-catalyzed reactions of aryl triflates, computational studies can elucidate the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination oup.commit.edu.

One key application is the in-silico screening of ligands. By computationally evaluating the effect of different ligand structures on the reaction energy profile, researchers can identify promising candidates for synthesis and experimental testing. For example, in the conversion of aryl triflates to aryl fluorides, computational work has been used to understand how ligand modifications can influence the challenging C-F reductive elimination step acs.orgmit.edu.